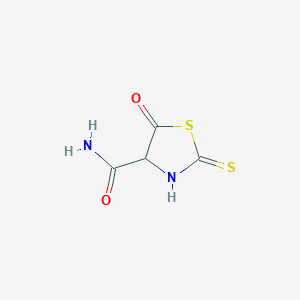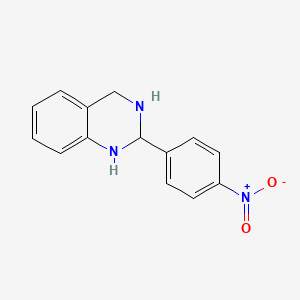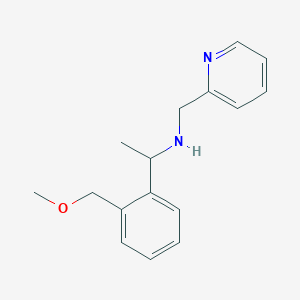
2,5-Dimethylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylbenzohydrazide is an organic compound with the chemical formula C₁₂H₁₄N₂O. It is a derivative of benzohydrazide, featuring two methyl groups attached to the benzene ring at positions 2 and 5. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzohydrazide can be synthesized through the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The general reaction scheme involves the nucleophilic substitution of the chloride group by the hydrazine molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2,5-Dimethylbenzohydrazide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5-Dimethylbenzohydrazide exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
2,4-Dimethylbenzohydrazide
3,5-Dimethylbenzohydrazide
2,6-Dimethylbenzohydrazide
Propriétés
Numéro CAS |
85304-04-7 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,5-dimethylbenzohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |
Clé InChI |
QYQCBFCXHDJPPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)








![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)


